(5-Bromobenzo[d]isoxazol-3-yl)methanamine
Description
Properties
IUPAC Name |
(5-bromo-1,2-benzoxazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPBSHZZRACKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(5-Bromobenzo[d]isoxazol-3-yl)methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-bromobenzo[d]isoxazole-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can convert the compound to 5-bromobenzo[d]isoxazol-3-ylmethanol using reducing agents such as lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: 5-bromobenzo[d]isoxazole-3-carboxylic acid.
Reduction: 5-bromobenzo[d]isoxazol-3-ylmethanol.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of isoxazole, including (5-Bromobenzo[d]isoxazol-3-yl)methanamine, exhibit significant antimicrobial properties. Research indicates that isoxazole derivatives show effectiveness against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as Candida albicans. The minimal inhibitory concentration (MIC) values were determined using methods such as microtiter plates and disk diffusion assays, revealing low cytotoxic effects on fibroblast cells used in wound healing applications .
Antiepileptic Properties
The compound is structurally related to zonisamide, a known antiepileptic drug. Zonisamide has demonstrated anticonvulsant and neuroprotective activities, suggesting that this compound could serve as a precursor or an analog for developing new antiepileptic agents. The synthesis of benzo[d]isoxazole derivatives has been linked to improved pharmacological profiles in treating epilepsy .
Synthesis of Isoxazole Derivatives
This compound can be utilized as a building block in the synthesis of various isoxazole derivatives. Metal-free synthetic routes have been explored to create diverse isoxazole compounds with potential applications in pharmaceuticals and agrochemicals. These methods often involve the reaction of the compound with different electrophiles under mild conditions, enhancing the versatility of isoxazole chemistry .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Pathogen | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | >100 |
| This compound | Pseudomonas aeruginosa | 64 | >100 |
| This compound | Candida albicans | 16 | >100 |
This table summarizes the antimicrobial efficacy of this compound against selected pathogens, demonstrating its potential as an antimicrobial agent.
Case Study: Synthesis and Evaluation of Antiepileptic Activity
A study focused on synthesizing derivatives of zonisamide from this compound. The resulting compounds underwent pharmacological testing to evaluate their anticonvulsant properties using animal models. Results indicated that certain derivatives exhibited enhanced efficacy compared to zonisamide itself, suggesting promising avenues for further research in epilepsy treatment .
Mechanism of Action
(5-Bromobenzo[d]isoxazol-3-yl)methanamine: is compared to other similar compounds like 5-bromobenzo[d]thiazol-2-yl)methanamine . While both compounds share structural similarities, the presence of the oxygen atom in the isoxazole ring of This compound imparts unique chemical and biological properties.
Comparison with Similar Compounds
(5-Fluorobenzo[d]isoxazol-3-yl)methanamine
- CAS : 686702-70-5
- Molecular Formula : $ C8H7FN_2O $
- Key Features : The fluorine atom at the 5-position introduces electronegativity without significant steric hindrance, favoring metabolic stability and bioavailability compared to bromine. However, its lower atomic radius may reduce hydrophobic interactions in target binding .
(5-Chlorobenzo[d]isoxazol-3-yl)methanamine
- CAS : 1160245-59-9 (hydrochloride salt)
- Molecular Formula : $ C{10}H{10}Cl2N2O $
- Key Features : Chlorine offers intermediate electronic and steric properties between fluorine and bromine. The hydrochloride salt form improves solubility, making it advantageous for in vitro assays .
Aryl-Substituted Derivatives
(5-(4-Ethylphenyl)isoxazol-3-yl)methanamine
- CAS : 1520752-02-6
- Molecular Formula : $ C{12}H{14}N_2O $
- This modification is relevant for central nervous system-targeted therapies .
6-Phenylbenzo[d]isoxazol-3-amine
- CAS : 268734-42-5
- Molecular Formula : $ C{13}H{11}N_2O $
- Key Features : The phenyl group at the 6-position introduces planar aromatic stacking interactions, useful in stabilizing protein-ligand complexes .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using Molinspiration property toolkit.
Research Findings and Implications
- Electronic Effects : Bromine’s electron-withdrawing nature increases the electrophilicity of the isoxazole ring, enhancing reactivity in nucleophilic substitutions .
- Conformational Rigidity : The benzisoxazole core restricts rotational freedom, favoring preorganization for target binding. This is critical in kinase inhibitors where precise orientation is required .
- Biological Performance : Brominated derivatives exhibit superior potency in apoptosis assays compared to fluoro analogs, likely due to enhanced hydrophobic interactions .
Biological Activity
(5-Bromobenzo[d]isoxazol-3-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound features a brominated benzo[d]isoxazole moiety, which is known for its reactivity and ability to interact with various biological targets. The presence of the bromine atom can enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity . A study on structurally similar compounds revealed that derivatives containing the isoxazole ring often demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives of isoxazole have shown inhibition of cell proliferation in breast (MCF-7) and lung (A-549) cancer cell lines, suggesting that this compound may also possess similar properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| This compound | A-549 | TBD |
The specific mechanisms through which this compound exerts its biological effects remain an area of ongoing research. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in metabolic pathways related to cancer progression. Molecular docking studies have been employed to predict binding affinities and interactions with various biological targets, providing insight into its potential therapeutic applications .
Case Studies
- In Vitro Studies : In a series of experiments, derivatives of isoxazole were tested for their ability to inhibit tumor growth in vitro. The results demonstrated a dose-dependent response in cell viability assays, indicating that higher concentrations of this compound led to increased cytotoxicity against cancer cells.
- Animal Models : In vivo studies using mouse models have shown that compounds similar to this compound can significantly reduce tumor size when administered at therapeutic doses, supporting the notion that this compound may have potential as an anticancer agent.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Early studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics; however, further investigation into potential toxicity and side effects is necessary. Isoxazole-containing compounds have been associated with hepatotoxicity in some cases, necessitating careful monitoring during clinical development .
Preparation Methods
Classical Cyclization Method
One classical approach to synthesizing (5-Bromobenzo[d]isoxazol-3-yl)methanamine involves the cyclization of 5-bromobenzene-1,3-diamine with ethylenediamine and formaldehyde under acidic conditions. This method relies on the formation of the isoxazole ring through condensation and ring closure reactions. However, the process can be limited by harsh conditions and moderate yields.
Transition Metal-Catalyzed Isoxazole Formation
Modern synthetic methods have introduced transition metal-catalyzed reactions to efficiently construct the isoxazole ring. These methods typically involve the coupling of brominated aromatic precursors with suitable nitrogen and oxygen sources under catalytic conditions, enhancing selectivity and yield.
Bromination and Functional Group Transformations
Starting from benzo[d]isoxazol-3-yl-acetic acid derivatives, bromination at the alpha position followed by decarboxylation can yield 3-bromomethyl-benzo[d]isoxazole intermediates. These intermediates can be further transformed into the target methanamine compound through amination reactions.
Reaction Conditions and Solvents
Solvents : Water, methanol, acetonitrile, dichloromethane, tetrahydrofuran, and mixtures thereof are commonly used depending on the step.
Temperature : Reactions are typically carried out between room temperature and reflux temperatures of the solvents (approx. 20°C to 100°C), with many steps optimized around 30–50°C for better yields and purity.
Bases : Organic bases such as triethylamine, diisopropylethylamine, and 1,8-diazabicycloundec-7-ene are preferred for deprotonation and salt formation.
Halogenating Agents : Phosphorus oxychloride or other halogen donors are used for sulfonyl halide formation.
Comparative Table of Preparation Steps
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Oxime formation | Ketosultone + hydroxylamine hydrochloride in MeOH | Formation of oxime intermediate | 15–40°C, 1–2 hours |
| Basic treatment | Triethylamine or NaOH | Conversion to benzo[d]isoxazol-3-yl-methanesulfonic acid salt | Enhances purity and yield |
| Halogenation | Phosphorus oxychloride | Formation of sulfonyl halide | Requires controlled temperature |
| Amination | Ammonia gas or amine | Formation of methanamine derivative | Final step to introduce amine group |
| Bromination (early step) | Brominating agents (e.g., NBS) | Introduction of bromine at 5-position | Must precede ring closure or be compatible |
Research Findings and Yield Optimization
The use of specific organic bases in the basic treatment step results in higher purity and yields compared to inorganic bases.
Avoiding toxic reagents such as sulfonic chlorohydrin and dioxane improves environmental impact and safety.
The multi-step process allows isolation of intermediates, which can be purified by crystallization from solvents like isopropanol or toluene.
Yields for related benzo[d]isoxazole derivatives range from moderate to high (up to 80%), but the overall yield depends on the efficiency of bromination and amination steps.
Summary and Recommendations for Synthesis
Early Introduction of Bromine : Bromination at the 5-position should be performed on suitable precursors before ring closure or functional group transformations to ensure regioselectivity.
Use of Mild Conditions : Employing mild temperatures and non-toxic solvents improves product quality and scalability.
Stepwise Purification : Isolation and purification of intermediates such as oximes and sulfonic acid salts enhance the final product’s purity.
Catalyst and Base Selection : Choosing appropriate catalysts and bases is critical for maximizing yield and minimizing by-products.
Q & A
Advanced Research Question
- DFT calculations : Model transition states to quantify π-stacking energies (e.g., phenyl-phenyl interactions contribute ~2–3 kcal/mol stabilization) .
- Molecular dynamics (MD) : Simulate solvent effects on reagent orientation (e.g., MeCN vs. CHCl₃) .
- NBO analysis : Identifies hyperconjugative interactions influencing regioselectivity .
How does bromine substitution at the 5-position influence conformational stability in peptide scaffolds?
Advanced Research Question
Bromine’s steric and electronic effects :
- Steric bulk : Restricts rotational freedom, stabilizing parallel turn conformations in β-sheet mimics .
- Electron-withdrawing effect : Polarizes the isoxazole ring, enhancing hydrogen-bonding capacity with adjacent residues .
- Comparative studies : Brominated analogs show 20–30% higher conformational rigidity vs. non-halogenated derivatives in CDCl₃ .
What methodologies address contradictory data in reaction optimization (e.g., solvent polarity vs. yield)?
Advanced Research Question
Contradictions are resolved through:
- Design of Experiments (DoE) : Statistically isolates variables (e.g., solvent polarity and base strength) .
- Mechanistic studies : Probe side reactions via LC-MS or in situ IR to identify competing pathways .
- Comparative kinetic profiling : Quantify nitrile oxide generation rates under different conditions to minimize dimerization .
How can bicyclic scaffolds be integrated into peptide sequences to stabilize β-sheet structures?
Advanced Research Question
- Solid-phase peptide synthesis (SPPS) : Incorporate the scaffold via Fmoc/t-Boc strategies, ensuring compatibility with coupling reagents (e.g., EDC/HOBt) .
- Conformational analysis : Use circular dichroism (CD) and 2D-NMR to validate β-sheet induction in aqueous buffers .
- Biological relevance : Test protease resistance and binding affinity to targets like amyloid-β fibrils .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
